2-Methyl-1,2,3-propanetriol

描述

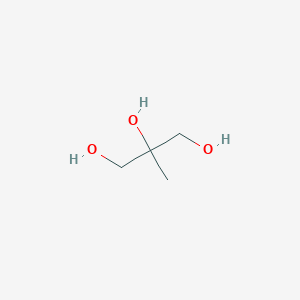

2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol, is a trihydroxy alcohol with the molecular formula C4H10O3. It is a colorless, odorless, and viscous liquid that is completely soluble in water and alcohols. This compound is structurally similar to glycerol, with an additional methyl group attached to the second carbon atom .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,2,3-propanetriol can be synthesized through various methods. One common approach involves the hydrolysis of fats and oils, similar to the production of glycerol. Another method includes the catalytic hydrogenation of 2-methyl-1,2,3-propanedione .

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of biodiesel. The transesterification of triglycerides with methanol yields methyl esters and glycerol, which can be further processed to obtain this compound .

化学反应分析

Types of Reactions: 2-Methyl-1,2,3-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 2-methylglyceraldehyde, 2-methylglyceric acid, and 2-methyl-1,2,3-propanetriamine .

科学研究应用

Chemistry

2-Methyl-1,2,3-propanetriol serves as a versatile building block in organic synthesis. Its applications include:

- Precursor for Polymers and Resins: Utilized in the production of unsaturated polyester resins (UPR), which are crucial for composite materials.

- Reactivity in Chemical Reactions: Undergoes oxidation to form 2-methylglyceraldehyde or 2-methylglyceric acid, enhancing its utility in synthetic pathways.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-Methylglyceraldehyde, 2-Methylglyceric acid |

| Reduction | 2-Methyl-1,2,3-propanetriamine |

| Substitution | Various functional group replacements |

Biology

In biological research, this compound is notable for its role as a cryoprotectant , which helps preserve cells and tissues during freezing processes. It interacts with biological molecules through hydrogen bonding, influencing their structure and function.

Medicine

Research indicates potential applications in drug delivery systems due to its biocompatibility and low toxicity. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.

Cosmetics and Personal Care

As a humectant in cosmetics, it helps retain moisture in formulations, improving skin hydration.

Plasticizers

Used in the production of biodegradable plastics, it enhances flexibility and durability without compromising chemical resistance.

Polyurethane Production

Incorporated into polyurethane coatings and adhesives:

- Chain Extender: Increases molecular weight and performance.

- Compatibility with Conventional Polyols: Facilitates the creation of clear, pliable sealants.

Case Studies

Case Study 1: Unsaturated Polyester Resins

Incorporating this compound into unsaturated polyester resins has shown significant improvements in mechanical properties such as tensile strength and elongation without sacrificing chemical resistance. These resins are utilized in automotive parts and construction materials due to their enhanced durability.

Case Study 2: Cryopreservation

Research conducted on the use of 2-methylglycerol as a cryoprotectant demonstrated its effectiveness in preserving stem cells for regenerative medicine applications. The study highlighted its ability to maintain cell viability post-thawing compared to traditional cryoprotectants like dimethyl sulfoxide (DMSO).

作用机制

The mechanism of action of 2-Methyl-1,2,3-propanetriol involves its interaction with various molecular targets and pathways. Its hydroxyl groups enable it to form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, stabilizing their structures and protecting them from damage during freezing and thawing processes .

相似化合物的比较

Glycerol (1,2,3-propanetriol): Structurally similar but lacks the methyl group on the second carbon atom.

Ethylene glycol (1,2-ethanediol): A dihydroxy alcohol used primarily as an antifreeze and in the production of polyester fibers.

Propylene glycol (1,2-propanediol): Another dihydroxy alcohol used as a solvent in pharmaceuticals and as a food additive.

Uniqueness: 2-Methyl-1,2,3-propanetriol is unique due to its additional methyl group, which imparts different chemical and physical properties compared to glycerol. This structural difference allows for distinct reactivity and applications, particularly in the synthesis of specialized polymers and as a cryoprotectant .

生物活性

2-Methyl-1,2,3-propanetriol, also known as trimethylolpropane (TMP), is a triol that has garnered attention for its diverse biological activities and potential applications in various fields including pharmaceuticals, cosmetics, and food industries. This article explores its biological activity through a comprehensive review of existing literature, case studies, and data tables summarizing key findings.

- Chemical Formula : C4H10O3

- Molecular Weight : 102.12 g/mol

- CAS Number : 25245-58-3

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in food and cosmetic formulations .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. It acts by scavenging free radicals and preventing cellular damage, making it a candidate for inclusion in dietary supplements aimed at promoting health and longevity .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Case Study 1: Food Preservation

In a controlled study on food preservation, the addition of this compound to meat products resulted in a significant reduction of microbial load over a storage period of 30 days. The treated samples showed lower levels of spoilage bacteria compared to untreated controls .

Case Study 2: Cosmetic Applications

A formulation containing this compound was tested for skin irritation and sensitization. Results indicated that the compound was well-tolerated by human skin and exhibited moisturizing properties, leading to its recommendation for use in skincare products .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of how this compound interacts with biological systems:

- Metabolic Pathways : It plays a role in various metabolic pathways as a substrate for synthesizing amino acids and other important biomolecules .

- Toxicity Assessment : Toxicological evaluations indicate that at high doses, it may exhibit some adverse effects; however, these effects are dose-dependent and not typically observed at lower concentrations used in consumer products .

属性

IUPAC Name |

2-methylpropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRTGIXWIUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323378 | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-58-3 | |

| Record name | NSC403834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。